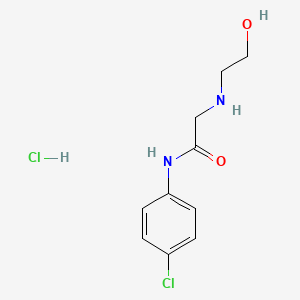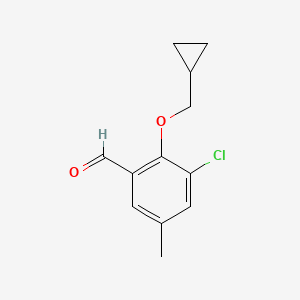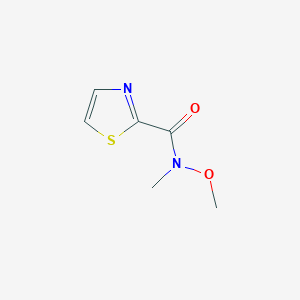![molecular formula C8H12ClN3O B1423975 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol CAS No. 1219982-95-2](/img/structure/B1423975.png)
4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol
Overview
Description
“4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 . The compound also has a butanol group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . There are numerous methods for the synthesis of pyrimidines described in the literature .
Scientific Research Applications
Synthetic Utility in Peptide and Peptidomimetic Synthesis A study by Bovy and Rico (1993) demonstrated the use of β-amino-5-pyrimidinepropanoic ester, a derivative relevant to 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol, in peptide and peptidomimetic synthesis. This suggests its potential utility in developing synthetic peptides and peptide-like molecules (Bovy & Rico, 1993).
Reactivity with Haloalkanes and Derivatives A study conducted by Mekuskiene et al. (2003) involved the reaction of 5-(4,6-Diphenyl-2-pyrimidinyl)-1,3,4-oxadiazole-2-thione with haloalkanes and derivatives containing side chain oxo groups, which is related to the structural motif of this compound. This highlights its potential reactivity with various chemical groups (Mekuskiene et al., 2003).
Transformation into Amino and Chloro Pyrimidine-Derivatives In another study, Botta et al. (1985) explored the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(and 2-aryl)amino-derivatives and 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines. This is indicative of the diverse chemical transformations possible with compounds structurally similar to this compound (Botta et al., 1985).
Applications in Antifungal Agent Synthesis A notable application is in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The compound this compound is structurally similar to one of the key intermediates used in the synthesis of voriconazole (Butters et al., 2001).
Mechanism of Action
Target of Action
The primary targets of 4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, thereby exhibiting anti-inflammatory effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with the inflammatory response. By inhibiting the expression and activities of vital inflammatory mediators, it disrupts the normal progression of these pathways, leading to a reduction in inflammation . The downstream effects include a decrease in the production of chemical agents from cells in diseased, infected, or wounded tissue, which typically initiate the inflammatory reaction .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of chemical agents from cells in diseased, infected, or wounded tissue, and a reduction in the recruitment of leukocytes (white blood cells) to the site of inflammation . These effects generally stimulate the healing process .
properties
IUPAC Name |
4-[(6-chloropyrimidin-4-yl)amino]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-6(13)2-3-10-8-4-7(9)11-5-12-8/h4-6,13H,2-3H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJSEHTKRNODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=CC(=NC=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




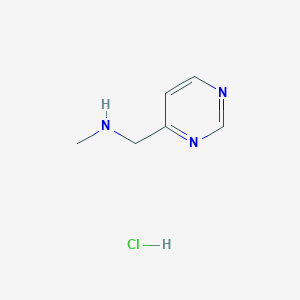

![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

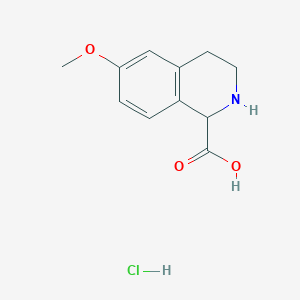
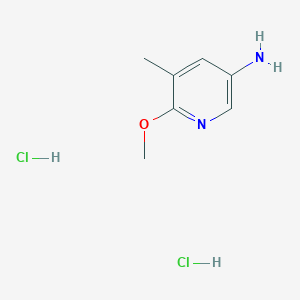

![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)
![2-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423907.png)
